![molecular formula C18H22N2O3S B2807821 1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide CAS No. 2034594-16-4](/img/structure/B2807821.png)
1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule. It belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . The pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been used in various chemical reactions . For example, 1,2,4-triazole derivatives have been used in medical practice as drugs for the treatment of various conditions .Scientific Research Applications
- Research : Scientists have designed and synthesized novel derivatives of this compound to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These derivatives showed promising inhibitory effects, with some compounds exhibiting IC50 values ranging from 1.35 to 2.18 μM .
- Study : Researchers explored the immunosuppressive activity of this compound. It demonstrated significant immunosuppressive effects, making it a potential lead for further drug development .
- Evaluation : A series of derivatives were designed, synthesized, and evaluated for EGFR kinase inhibition and antiproliferative activity against various cancer cell lines. Some compounds showed promising results against breast cancer, lung tumors, colon cancer, and cervical cancer .
- Importance : Identifying safe and promising drug candidates early in the process helps prevent development failures .
Anti-Tubercular Activity
Immunosuppressive Properties
EGFR Kinase Inhibition and Antiproliferative Activity
Layered Structure Interactions
Drug Candidate Safety Assessment
Broad-Spectrum Antiproliferative Activity
properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,14-15-5-2-1-3-6-15)20-18(16-8-11-23-12-9-16)17-7-4-10-19-13-17/h1-7,10,13,16,18,20H,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFQDGMBMXHDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.